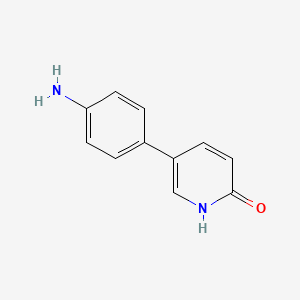![molecular formula C9H9N3O6S3 B13996257 2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid CAS No. 68322-95-2](/img/structure/B13996257.png)
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple sulfanyl and carboxymethyl groups attached to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with thioglycolic acid under controlled conditions to introduce the sulfanyl groups. This is followed by carboxymethylation using chloroacetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanyl derivatives.
Substitution: Substituted triazine derivatives.
Applications De Recherche Scientifique
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid exerts its effects involves interactions with specific molecular targets. The sulfanyl groups can form strong bonds with metal ions, making the compound effective in chelation therapy. Additionally, the triazine ring can interact with nucleic acids and proteins, potentially disrupting their normal functions and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Bis(carboxymethylsulfanyl)-5-phenyl-pyrimidin-2-ylsulfanyl-acetic acid
- 4-(4-Carboxymethylsulfanyl-benzyl)-phenylsulfanyl-acetic acid
- 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid
Uniqueness
2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid is unique due to its triazine core, which provides distinct chemical properties compared to pyrimidine-based compounds. The presence of multiple sulfanyl and carboxymethyl groups enhances its reactivity and potential for forming complex structures .
Propriétés
Numéro CAS |
68322-95-2 |
|---|---|
Formule moléculaire |
C9H9N3O6S3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-[[4,6-bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C9H9N3O6S3/c13-4(14)1-19-7-10-8(20-2-5(15)16)12-9(11-7)21-3-6(17)18/h1-3H2,(H,13,14)(H,15,16)(H,17,18) |
Clé InChI |
VXNGOCHAONEDDA-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)SC1=NC(=NC(=N1)SCC(=O)O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)




![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)




![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)


